1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione

Beschreibung

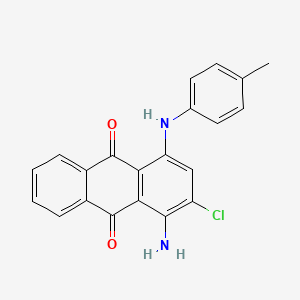

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by three distinct substituents: an amino group at position 1, a chlorine atom at position 2, and a p-tolylamino group at position 2. This compound belongs to a broader class of aminoanthraquinones, which are widely studied for their applications in dye chemistry, materials science, and biomedical research.

Eigenschaften

CAS-Nummer |

33966-23-3 |

|---|---|

Molekularformel |

C21H15ClN2O2 |

Molekulargewicht |

362.8 g/mol |

IUPAC-Name |

1-amino-2-chloro-4-(4-methylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C21H15ClN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |

InChI-Schlüssel |

BCIUGPADOHRZJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:

Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and p-toluidine.

Condensation Reaction: The 1,4-dihydroxyanthraquinone is reacted with p-toluidine under specific conditions to form the desired product. This reaction involves heating the reactants in the presence of a suitable catalyst.

Purification: The product is then purified through filtration, drying, and recrystallization to obtain the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Amino-2-chlor-4-(p-tolylamino)anthracen-9,10-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechende Hydrochinonform umwandeln.

Substitution: Die Chlorgruppe kann durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Kondensation: Die Aminogruppen können an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um Schiff'sche Basen zu bilden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Dye Manufacturing

- Solvent Violet 13 is primarily used as a dye in textiles and plastics. Its vibrant color and stability make it suitable for various applications in the fabric industry.

-

Biological Research

- The compound has been utilized in biological assays due to its ability to interact with cellular components. It serves as a marker in fluorescence microscopy and is studied for its potential effects on cell viability and proliferation.

-

Material Science

- In material science, 1-amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione is explored for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Dye Applications in Textiles

A study conducted by ECHA highlighted the use of Solvent Violet 13 in dyeing processes for fabrics. The compound's high stability and resistance to fading under light exposure were noted as significant advantages. The study included various dyeing techniques, demonstrating that fabrics dyed with Solvent Violet 13 maintained color integrity over extended periods.

Research published in the Journal of Applied Toxicology examined the cytotoxic effects of Solvent Violet 13 on mammalian cell lines. The study found that at certain concentrations, the compound exhibited significant cytotoxicity, which was attributed to its reactive nature with cellular macromolecules. The results indicated potential applications in studying cellular responses to chemical exposure.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 55 |

| 100 | 30 |

Case Study 3: Photophysical Properties for OLEDs

A recent investigation into the photophysical properties of Solvent Violet 13 revealed its potential as an emissive layer in OLEDs. The study demonstrated that films made from this compound exhibited favorable emission characteristics under electrical excitation, suggesting its viability for use in next-generation display technologies.

| Parameter | Value |

|---|---|

| Emission Peak (nm) | 600 |

| Quantum Efficiency (%) | 15 |

| Operating Voltage (V) | 5 |

Wirkmechanismus

The mechanism of action of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions result in the induction of apoptosis and inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The substitution pattern on the anthraquinone core critically influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent Comparison of Anthraquinone Derivatives

Key Observations :

- Amino vs.

Key Observations :

- The chlorine atom in the target compound may facilitate regioselective substitution reactions, similar to bromine in .

- Separation challenges (e.g., similar Rf values for monosubstituted and disubstituted products) noted in suggest the need for optimized chromatography conditions .

Table 3: Cytotoxic and Enzyme Inhibitory Activities

Key Observations :

- Monosubstituted derivatives (e.g., 5a) show superior cytotoxicity compared to disubstituted analogs (e.g., 5b), suggesting steric or electronic factors modulate activity .

Biologische Aktivität

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione (CAS No. 33966-23-3) is a synthetic organic compound belonging to the anthraquinone family. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H15ClN2O2

- Molecular Weight : 362.81 g/mol

- Structure : The compound features a chloro group and an amino group attached to an anthracene backbone, which is characteristic of many biologically active anthraquinones.

Synthesis

This compound can be synthesized through various methods involving the chlorination of anthraquinone derivatives followed by amination. The general synthesis involves:

- Chlorination of anthraquinone.

- Substitution reactions with p-toluidine to introduce the amino group.

Anticancer Properties

Research has indicated that anthraquinones exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting tumor growth through various mechanisms:

- Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .

- Cytokine Modulation : Studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in stimulated macrophages, which may contribute to their anticancer effects .

Antimicrobial Activity

There is emerging evidence suggesting that anthraquinone derivatives possess antimicrobial properties. For example:

- In vitro Studies : Some studies have reported that related compounds exhibit antifungal and antibacterial activities against various pathogens . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Recent investigations into anthraquinone derivatives have also highlighted potential neuroprotective effects:

- Alzheimer's Disease Models : Certain analogues have been studied for their ability to reduce neuroinflammation and oxidative stress in cellular models associated with Alzheimer's disease .

Study 1: Anticancer Activity

A study evaluated the effects of a similar anthraquinone derivative on cancer cell lines. At concentrations as low as 5 μg/mL, significant inhibition of nitric oxide and TNF-α production was observed without notable cytotoxicity, suggesting a therapeutic window for application in cancer treatment .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited superior antifungal action compared to antibacterial activity, highlighting their potential use in treating fungal infections .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.